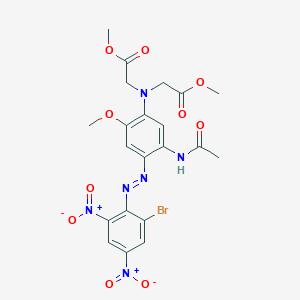
Disperse blue ANT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disperse blue ANT is a blue dye commonly used for fiber dyeing. It is known for its vibrant color and is often utilized in the textile industry. The chemical structure of this compound includes a complex arrangement of atoms that contribute to its unique properties and effectiveness as a dye .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disperse blue ANT involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final dye. The process typically includes:
Preparation of Intermediates: Initial compounds are synthesized through various chemical reactions.
Coupling Reactions: These intermediates undergo coupling reactions under controlled conditions to form the final dye.
Purification: The final product is purified to remove any impurities and ensure high quality.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:
Mixing of Raw Materials: The raw materials are mixed in precise proportions.
Controlled Reaction Conditions: The reactions are carried out under controlled temperature and pressure to ensure consistency.
Purification and Packaging: The final product is purified and packaged for distribution.
化学反応の分析
Types of Reactions
Disperse blue ANT undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the dye’s structure and color.
Substitution: Substitution reactions involve the replacement of certain atoms or groups within the dye molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Various catalysts are used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different colored compounds .
科学的研究の応用
Disperse blue ANT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Industry: Widely used in the textile industry for dyeing synthetic fibers
作用機序
The mechanism of action of Disperse blue ANT involves its interaction with the fibers it dyes. The dye molecules penetrate the fiber structure and form bonds with the fiber molecules. This interaction is facilitated by the dye’s molecular structure, which allows it to adhere strongly to the fibers. The specific molecular targets and pathways involved in this process are still under investigation .
類似化合物との比較
Similar Compounds
Disperse blue ANT can be compared with other similar compounds, such as:
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct color properties and dyeing performance. Compared to other disperse blue dyes, it offers better color fastness and stability under various conditions .
特性
CAS番号 |
88938-51-6 |
|---|---|
分子式 |
C21H21BrN6O10 |
分子量 |
597.3 g/mol |
IUPAC名 |
methyl 2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-methoxy-N-(2-methoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C21H21BrN6O10/c1-11(29)23-14-7-16(26(9-19(30)37-3)10-20(31)38-4)18(36-2)8-15(14)24-25-21-13(22)5-12(27(32)33)6-17(21)28(34)35/h5-8H,9-10H2,1-4H3,(H,23,29) |
InChIキー |
TWMVKFBKKKQSHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC(=O)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


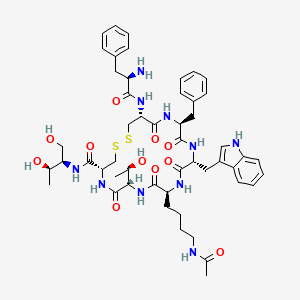
![2-[(1R,8R,9R)-1-methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl]ethanol](/img/structure/B12379862.png)
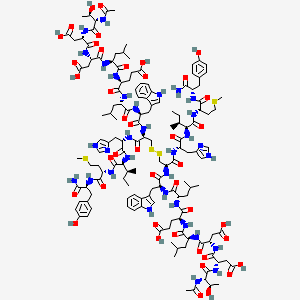
![2-[[1,1,2,2-tetradeuterio-2-(1-hydroxybutan-2-ylamino)ethyl]amino]butan-1-ol;dihydrochloride](/img/structure/B12379888.png)
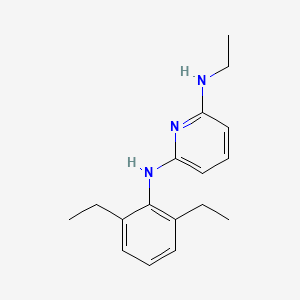
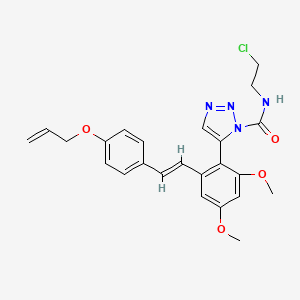


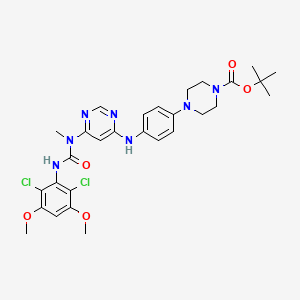
![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
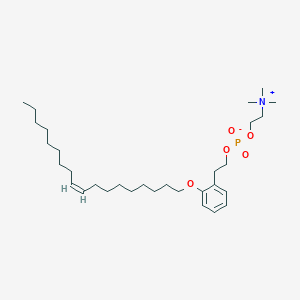
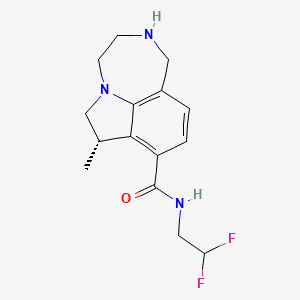
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)

